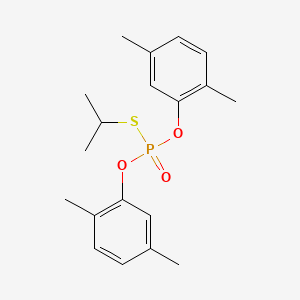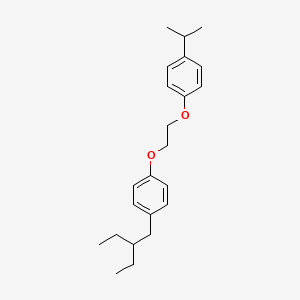![molecular formula C11H20O4S2 B14300281 2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane CAS No. 116414-69-8](/img/structure/B14300281.png)
2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane is a chemical compound known for its unique structure and potential applications in various fields. This compound features a spirocyclic framework with multiple ether and sulfanyl groups, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane typically involves multi-step organic reactions. One common method includes the reaction of a suitable diol with ethylthiol in the presence of a strong acid catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form simpler derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl groups, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, nucleophiles like thiolates
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Simplified spirocyclic compounds
Substitution: Various substituted derivatives
Applications De Recherche Scientifique
2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane involves its interaction with molecular targets through its sulfanyl and ether groups. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,7-Bis[(methylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane
- 2,7-Bis[(propylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[4.4]nonane
Uniqueness
2,7-Bis[(ethylsulfanyl)methyl]-1,4,6,9-tetraoxaspiro[44]nonane stands out due to its specific ethylsulfanyl groups, which impart unique chemical and physical properties
Propriétés
Numéro CAS |
116414-69-8 |
|---|---|
Formule moléculaire |
C11H20O4S2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
3,8-bis(ethylsulfanylmethyl)-1,4,6,9-tetraoxaspiro[4.4]nonane |
InChI |
InChI=1S/C11H20O4S2/c1-3-16-7-9-5-12-11(14-9)13-6-10(15-11)8-17-4-2/h9-10H,3-8H2,1-2H3 |
Clé InChI |
XLMJZLRGHNHBTF-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1COC2(O1)OCC(O2)CSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


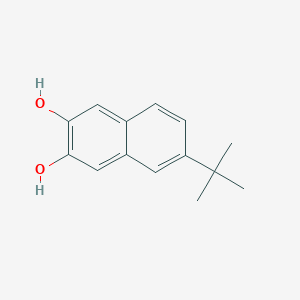
![Methyl 3-[methoxy(phenyl)phosphoryl]butanoate](/img/structure/B14300205.png)

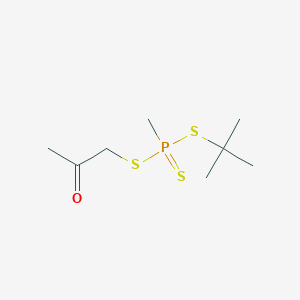
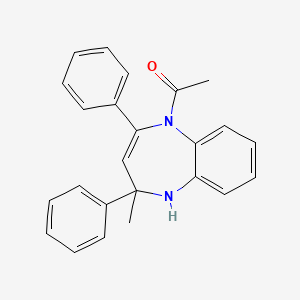
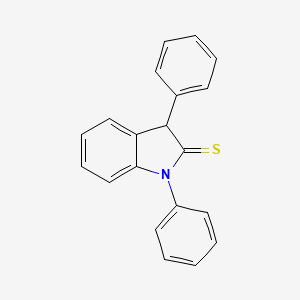
![Butyl 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14300235.png)


![Ethyl bis[(2-phenylaziridin-1-yl)]phosphinate](/img/structure/B14300251.png)
![2H-Pyran, tetrahydro-2-[2-(4-phenoxyphenoxy)ethoxy]-](/img/structure/B14300258.png)
